1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMCSYUMBAOADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Bromo-5-fluoropyridine
- The initial step involves nitration of 3-bromo-5-fluoropyridine to introduce a nitro group at the 2-position.
- This is typically carried out using nitrating agents under controlled temperature to avoid polysubstitution or degradation.
- The nitro group serves as a precursor for subsequent reduction to an amine.
Reduction to 2-Amino Derivative
- The nitro group is reduced to an amine using catalytic hydrogenation.
- Common conditions include hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
- This step is critical to obtain 2-amino-3-bromo-5-fluoropyridine with minimal side reactions.
Formation of Ethan-1-amine Side Chain
- The 2-amino intermediate is then reacted with an ethanone derivative (such as acetaldehyde or a protected ethanone equivalent) to form the ethan-1-amine substituent.
- This may involve reductive amination or other amine-alkylation strategies.
- Careful control of stoichiometry and reaction conditions ensures selective formation of the desired ethan-1-amine structure.
Conversion to Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This enhances the compound's solubility and stability for further applications.
Industrial and Optimized Synthetic Routes
- Industrial synthesis adapts the above steps for scalability, employing continuous flow reactors and automated purification systems.
- Optimization focuses on maximizing yield, purity, and minimizing hazardous waste.
- Use of polar aprotic solvents, controlled temperature profiles, and catalytic systems tailored for halogenated pyridines are common.
Alternative Synthetic Approaches from Literature
A comprehensive synthetic methodology reported in medicinal chemistry research includes:
| Method | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Method F | Cyclization and amination starting from 1-(2-pyridyl)ethanone and substituted pyridin-2-amine | Iodine (I2), NaOH | 110 °C for 4 h, then 70 °C for 12 h | Produces 2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates |
| Method G | Bromination of imidazo[1,2-a]pyridine derivatives | N-Bromosuccinimide (NBS) | 30 °C for 5 h | Introduces bromine at specific positions |
| Method H | Palladium-catalyzed amination | Pd catalyst, t-BuONa, amine | 90 °C for 12 h | Forms C-N bond to install ethan-1-amine moiety |
| Hydrochloride Salt Formation | Treatment with HCl/dioxane | Hydrochloric acid in dioxane | 20 °C for 12 h | Converts free amine to hydrochloride salt |
These methods involve advanced palladium-catalyzed cross-coupling and amination reactions that allow precise functionalization of the pyridine ring while maintaining halogen substituents.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Catalyst |
|---|---|---|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | Nitrating agent (e.g., HNO3/H2SO4) | Controlled solvent | 0–50 °C | Few hours | None |
| Reduction | Catalytic hydrogenation | H2 gas, Pd/C | Ethanol or MeOH | Room temp to 50 °C | Several hours | Pd/C |
| Reductive Amination | Amine alkylation | Ethanone derivative, reducing agent | MeOH or toluene | 20–70 °C | 6–12 h | Possible acid catalyst |
| Bromination | Electrophilic bromination | NBS | Acetonitrile | 20–30 °C | 5 h | None |
| Palladium-catalyzed Amination | Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 90–110 °C | 12 h | Pd catalyst |
Purification and Characterization
- After synthesis, the compound is purified by silica gel chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The hydrochloride salt form is preferred for enhanced stability and solubility.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nitration of 3-bromo-5-fluoropyridine | Nitrating agents | Controlled temp | Nitro-substituted pyridine |
| 2 | Reduction of nitro to amine | H2, Pd/C | Mild heating | 2-amino-3-bromo-5-fluoropyridine |
| 3 | Formation of ethan-1-amine side chain | Ethanone derivative, reductive amination reagents | Moderate heating | 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine |
| 4 | Hydrochloride salt formation | HCl/dioxane | Room temp | 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride |
Research Findings and Notes
- The presence of both bromine and fluorine on the pyridine ring demands mild reaction conditions to avoid dehalogenation or substitution side reactions.
- Palladium-catalyzed amination is highly effective for installing the ethan-1-amine group with good regioselectivity.
- Hydrochloride salt formation improves aqueous solubility, which is crucial for biological applications.
- Industrial methods emphasize continuous flow processes to enhance safety and scalability.
- The compound serves as a versatile intermediate for further functionalization in drug discovery and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethan-1-amine group can be oxidized to form corresponding imines or reduced to form more stable amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride has been explored for its potential therapeutic properties:
- Drug Discovery : It serves as a building block for synthesizing novel compounds targeting specific diseases, facilitating structure–activity relationship (SAR) studies to optimize drug efficacy and selectivity .
Biological Research
The compound's unique halogen substituents enhance its interactions with biological receptors, making it valuable for:
- Receptor Binding Studies : Investigating binding affinities and mechanisms of action with specific receptors, potentially leading to new therapeutic agents .
Radiolabeling and Imaging
The presence of bromine allows for potential radiolabeling applications:
- Radiotracer Development : It can be utilized in developing radiotracer probes for imaging techniques such as Positron Emission Tomography (PET), aiding in visualizing biological processes in vivo .
Agrochemical Applications
Beyond medicinal uses, the compound may also find applications in:
- Agrochemical Development : Its chemical properties can be harnessed in the formulation of pesticides or herbicides, contributing to agricultural science .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring allows it to form strong interactions with biological receptors, potentially modulating their activity. The ethan-1-amine group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂FN₂
- Molecular Weight : 213.08 g/mol
- Key Differences : Lacks bromine, has a single fluorine at position 3, and exists as a dihydrochloride salt. The absence of bromine reduces molecular weight and polarizability, which may decrease hydrophobic interactions in binding scenarios. The dihydrochloride form could enhance solubility but may alter crystallization behavior .
(R)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride
- Molecular Formula : C₇H₁₀BrClN₂
- Molecular Weight : 237.53 g/mol
- Key Differences: Substituted with bromine at position 5 (vs. 3 in the target compound) and lacks fluorine. The positional isomerism of bromine may affect electronic distribution across the pyridine ring, altering reactivity or binding modes.
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂FN₂O
- Molecular Weight : 229.08 g/mol
- Key Differences : Contains an oxygen linker between the pyridine (fluorine at position 5) and ethylamine. The ether group introduces conformational flexibility and polarity, which may improve solubility but reduce membrane permeability compared to the target compound’s direct amine linkage .
Pyrimidine and Heterocyclic Analogues
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₀ClF₂N₃
- Molecular Weight : 209.6 g/mol
- Key Differences: Pyrimidine core (vs. pyridine) with a difluoromethyl group at position 4. However, the smaller molecular weight suggests reduced steric bulk compared to the target compound .
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine Dihydrochloride
- Molecular Formula : C₉H₁₂Cl₂FN₃
- Molecular Weight : 264.13 g/mol
- Key Differences: Features a fused pyrrolopyridine ring system with fluorine at position 5. The fluorine’s position (6 vs. 5 in the target compound) alters electronic effects on the aromatic system .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Core Structure | Salt Form |
|---|---|---|---|---|---|
| Target Compound | C₇H₉BrClFN₂ | 255.35 | 3-Br, 5-F | Pyridine | Hydrochloride |
| (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine | C₇H₁₁Cl₂FN₂ | 213.08 | 3-F | Pyridine | Dihydrochloride |
| (R)-1-(5-Bromopyridin-2-yl)ethanamine | C₇H₁₀BrClN₂ | 237.53 | 5-Br | Pyridine | Hydrochloride |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine | C₇H₁₁Cl₂FN₂O | 229.08 | 5-F | Pyridine | Dihydrochloride |
| 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine | C₇H₁₀ClF₂N₃ | 209.6 | 4-(CF₂H) | Pyrimidine | Hydrochloride |
| 2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | C₉H₁₂Cl₂FN₃ | 264.13 | 6-F | Pyrrolopyridine | Dihydrochloride |
Biological Activity
Overview
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound characterized by a pyridine ring substituted with bromine and fluorine atoms, along with an ethanamine group. This structural configuration enhances its solubility and potential biological activity, making it a compound of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The presence of bromine and fluorine atoms allows for strong interactions with these receptors, potentially modulating their activity. The ethanamine group may enhance binding affinity and specificity, which is crucial for its pharmacological effects.
Biological Activity and Applications
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cell lines .
- Receptor Binding Studies : Due to its structural characteristics, it is being explored as a ligand in receptor binding studies, which could lead to the discovery of new therapeutic agents.
Comparative Analysis
The biological activity of this compound can be compared to other related compounds. The following table summarizes the differences and potential impacts:
| Compound Name | Structural Differences | Potential Impact |
|---|---|---|
| 1-(3-Fluoropyridin-2-yl)ethan-1-amine | Lacks bromine | May exhibit different reactivity and binding properties |
| 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | Substituted chlorine instead of fluorine | Alters chemical behavior and biological activity |
| 1-(3-Bromo-5-methylpyridin-2-yl)ethan-1-amino | Contains a methyl group instead of fluorine | Affects steric and electronic characteristics |
Case Studies
A notable study evaluated the anticancer activity of structurally related compounds, revealing that certain derivatives exhibited significant cytotoxicity against cancer cell lines. For example, compounds similar to 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amino showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Additionally, investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This suggests that the compound may not only inhibit cell growth but also promote cancer cell death through intrinsic pathways .
Q & A
Q. What analytical techniques are recommended for characterizing 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride?
Methodological Answer: Characterization should include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and amine protonation. The bromo and fluoro groups induce distinct deshielding effects on adjacent protons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak for CHBrClFN).
- X-ray Crystallography: For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- HPLC: Purity assessment (≥95%) using reverse-phase columns with UV detection (λ~255–265 nm, typical for halogenated pyridines) .
Q. What are the critical considerations for synthesizing this compound?
Methodological Answer: Key steps include:
- Substrate Protection: The pyridine nitrogen may require protection (e.g., Boc or Fmoc) during amine functionalization to avoid side reactions.
- Substitution Reactions: Bromination and fluorination on pyridine require controlled conditions (e.g., electrophilic substitution with Br/Fe catalyst or Balz-Schiemann reaction for fluorine introduction).
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
- Handling: Use inert atmosphere (N) to prevent decomposition, as halogenated amines are moisture-sensitive .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the amine hydrochloride .
- Environment: Desiccate with silica gel to avoid moisture absorption. Avoid exposure to light, as bromoaryl compounds may undergo photodegradation .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromo (σ = 0.39) and fluoro (σ = 0.34) groups reduce electron density at the pyridine ring, enhancing electrophilicity at the 2-position.
- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .
- Spectroscopic Correlations: IR spectroscopy can reveal C-Br (~550 cm) and C-F (~1220 cm) stretching frequencies, corroborating substituent effects .
Q. What are the challenges in resolving crystallographic disorder in its X-ray structure?
Methodological Answer:
- Disorder Management: The bulky bromo and fluoro groups may cause rotational disorder. Use SHELXL’s PART instruction to refine disordered regions iteratively .
- Data Collection: High-resolution data (≤0.8 Å) at low temperature (100 K) improves electron density maps.
- Validation: Check R and GooF values; acceptable thresholds are R < 0.05 and GooF ~1.0 .
Q. How can competing side reactions during amination be mitigated?
Methodological Answer:
- Optimized Conditions: Use Pd-catalyzed Buchwald-Hartwig amination with XPhos ligands to suppress β-hydride elimination.
- Solvent Selection: Polar aprotic solvents (DMF or DMSO) enhance solubility of halogenated intermediates.
- Monitoring: TLC or in-situ FTIR tracks reaction progress; quench unreacted intermediates with aqueous NHCl .
Q. What strategies validate the compound’s stability under biological assay conditions?
Methodological Answer:
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
